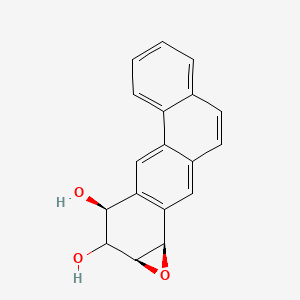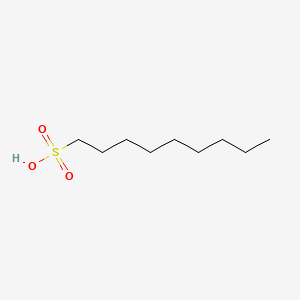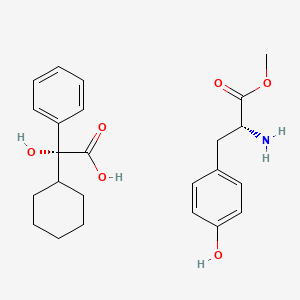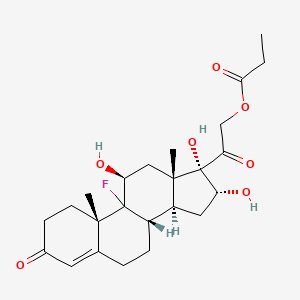
Corticosterone, 9-fluoro-16alpha,17-dihydroxy-, 21-propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9xi,11b,16a)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregn-4-en-21-yl propionate is a synthetic corticosteroid with anti-inflammatory properties. It is often used in medical applications to treat various inflammatory and allergic conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9xi,11b,16a)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregn-4-en-21-yl propionate typically involves multiple steps, starting from a suitable steroid precursor. The process includes fluorination, hydroxylation, and esterification reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise temperature and pressure control. Quality control measures are implemented to monitor the product’s consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
(9xi,11b,16a)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregn-4-en-21-yl propionate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(9xi,11b,16a)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregn-4-en-21-yl propionate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Applied in the development of anti-inflammatory drugs and treatments for allergic conditions.
Industry: Utilized in the formulation of pharmaceutical products and topical creams.
Mecanismo De Acción
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory mediators. This results in reduced inflammation and immune response. The molecular targets include various cytokines and enzymes involved in the inflammatory process.
Comparación Con Compuestos Similares
Similar Compounds
Fluorometholone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A potent corticosteroid used for its anti-inflammatory and immunosuppressive effects.
Prednisolone: A widely used corticosteroid for treating inflammatory and autoimmune conditions.
Uniqueness
(9xi,11b,16a)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregn-4-en-21-yl propionate is unique due to its specific fluorination and hydroxylation pattern, which enhances its potency and reduces side effects compared to other corticosteroids.
Propiedades
Número CAS |
3797-62-4 |
|---|---|
Fórmula molecular |
C24H33FO7 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
[2-[(8S,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C24H33FO7/c1-4-20(30)32-12-19(29)24(31)17(27)10-16-15-6-5-13-9-14(26)7-8-21(13,2)23(15,25)18(28)11-22(16,24)3/h9,15-18,27-28,31H,4-8,10-12H2,1-3H3/t15-,16-,17+,18-,21-,22-,23?,24-/m0/s1 |
Clave InChI |
UKUCKBKKOVCOJJ-KFDFKENLSA-N |
SMILES isomérico |
CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O)O |
SMILES canónico |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


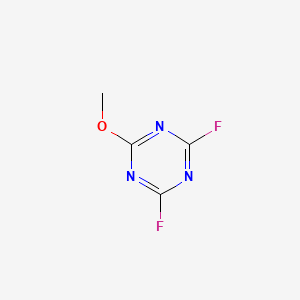

![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)
![(6R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-(1-methylethenyl)-1-oxaspiro[2.5]oct-4-ene](/img/structure/B13420759.png)
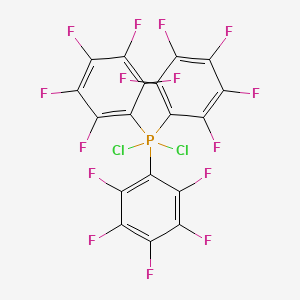
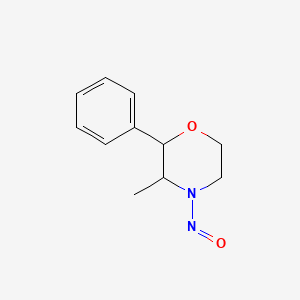
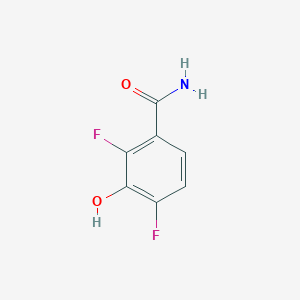
![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)
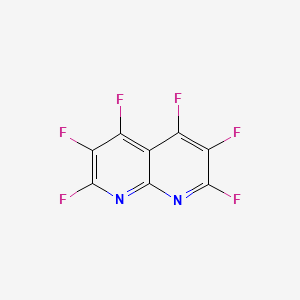
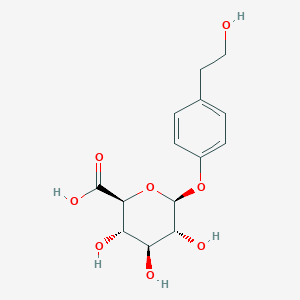
![2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B13420789.png)
